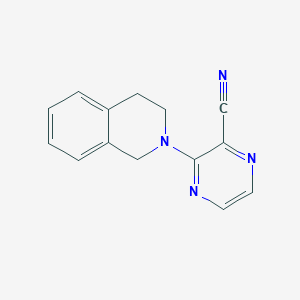
3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C14H12N4 and its molecular weight is 236.278. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrazine-2-carbonitrile is a heterocyclic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C₁₄H₁₃N₅
- Molecular Weight : 239.32 g/mol
- CAS Number : 954257-49-9
Research indicates that this compound interacts with several biological targets, including protein arginine methyltransferases (PRMTs), which play a crucial role in epigenetic regulation and cancer progression. Notably, it has been shown to inhibit PRMT5 with an IC₅₀ value of 8.5 nM, demonstrating significant selectivity compared to other PRMT family members .
Antitumor Activity
In studies involving various cancer cell lines, the compound exhibited notable antiproliferative effects. For instance:
- Cell Lines Tested : MV4-11 (acute myeloid leukemia)
- GI₅₀ : 18 nM in MV4-11 cells
- Xenograft Models : Displayed significant antitumor activity in mouse models bearing MV4-11 xenografts .
Neuropharmacological Effects
The compound has also been investigated for its potential as a modulator of metabotropic glutamate receptors (mGluRs), which are implicated in several neuropsychiatric disorders. Its ability to act as a positive allosteric modulator could provide therapeutic avenues for conditions such as schizophrenia and anxiety disorders .
Study 1: PRMT5 Inhibition
In a comprehensive study aimed at developing selective PRMT5 inhibitors, researchers synthesized a series of derivatives based on the 3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrazine scaffold. Among these, one derivative demonstrated potent PRMT5 inhibition and substantial antitumor effects in both in vitro and in vivo models, indicating its potential as a lead compound for further development .
Study 2: mGluR Modulation
Another study explored the role of this compound in modulating mGluR activity. The findings suggested that it could enhance receptor signaling pathways that are often dysregulated in neuropsychiatric conditions. The implications of these findings suggest potential therapeutic roles in treating disorders like depression and anxiety .
Data Summary
| Biological Activity | Assay Type | Result |
|---|---|---|
| PRMT5 Inhibition | Enzyme Inhibition Assay | IC₅₀ = 8.5 nM |
| Antiproliferative | Cell Viability Assay | GI₅₀ = 18 nM (MV4-11 cells) |
| Tumor Growth Inhibition | Xenograft Model | Significant reduction observed |
Eigenschaften
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c15-9-13-14(17-7-6-16-13)18-8-5-11-3-1-2-4-12(11)10-18/h1-4,6-7H,5,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPJTAFHJBLVLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














